molecular formula C18H29N3O2 B7008305 N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide

Cat. No.: B7008305
M. Wt: 319.4 g/mol
InChI Key: XKHFTPLXXTVFGA-UHFFFAOYSA-N
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Description

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a butyl chain

Properties

IUPAC Name

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-3-4-10-20-17(22)15(2)21-12-8-18(23,9-13-21)14-16-7-5-6-11-19-16/h5-7,11,15,23H,3-4,8-10,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFTPLXXTVFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N1CCC(CC1)(CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the Butyl Chain: This is usually done through alkylation reactions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxamide.

    Pyridine Derivatives: Compounds with pyridine moieties, such as pyridine-2-carboxamide.

Uniqueness

N-butyl-2-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]propanamide is unique due to the specific combination of its functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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